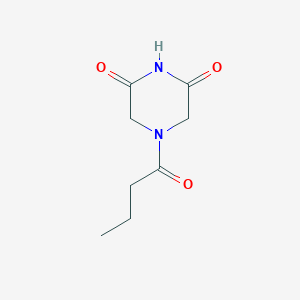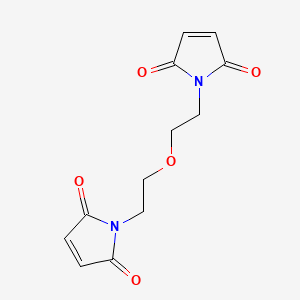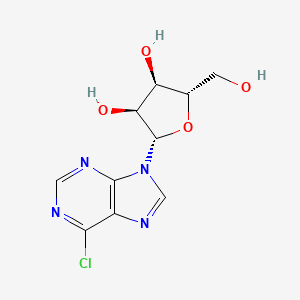
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium core substituted with two styryl groups, each containing dimethylamino functionalities. The iodide ion serves as the counterion, balancing the positive charge on the pyridinium nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide typically involves a multi-step process:
Formation of the Pyridinium Core: The starting material, 2,6-dimethylpyridine, undergoes methylation to form 1-methyl-2,6-dimethylpyridinium iodide.
Styryl Group Introduction:
Final Product Formation: The final product, this compound, is obtained after purification, typically through recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydropyridinium derivatives.
Substitution: The styryl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinonoid derivatives, while reduction could produce dihydropyridinium compounds.
Aplicaciones Científicas De Investigación
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide has several scientific research applications:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Medicine: Investigated for potential use in diagnostic imaging.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mecanismo De Acción
The mechanism by which 1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide exerts its effects is primarily related to its ability to interact with light. The compound absorbs light at specific wavelengths, leading to electronic excitation and subsequent fluorescence. This property is exploited in various applications, such as imaging and sensing.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(p-dimethylamino-styryl)pyridinium iodide: Similar structure but with only one styryl group.
2,6-Bis(p-dimethylamino-styryl)pyridine: Lacks the methyl group on the pyridinium nitrogen.
Uniqueness
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide is unique due to its dual styryl substitution, which enhances its fluorescent properties and makes it particularly useful in applications requiring high sensitivity and specificity.
Propiedades
Fórmula molecular |
C26H30IN3 |
|---|---|
Peso molecular |
511.4 g/mol |
Nombre IUPAC |
4-[(Z)-2-[6-[(Z)-2-[4-(dimethylamino)phenyl]ethenyl]-1-methylpyridin-1-ium-2-yl]ethenyl]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C26H30N3.HI/c1-27(2)23-15-9-21(10-16-23)13-19-25-7-6-8-26(29(25)5)20-14-22-11-17-24(18-12-22)28(3)4;/h6-20H,1-5H3;1H/q+1;/p-1 |
Clave InChI |
AUUKXSZZJKJAGF-UHFFFAOYSA-M |
SMILES isomérico |
C[N+]1=C(C=CC=C1/C=C\C2=CC=C(C=C2)N(C)C)/C=C\C3=CC=C(C=C3)N(C)C.[I-] |
SMILES canónico |
C[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N(C)C)C=CC3=CC=C(C=C3)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)










![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)


